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molecular formula C14H19Br B104578 6-Bromo-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene CAS No. 27452-17-1

6-Bromo-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene

Cat. No. B104578
M. Wt: 267.2 g/mol
InChI Key: NLOOVMVNNNYLFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07173134B2

Procedure details

A flame dried round bottom flask was charged with 6-bromo-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphtalene (10 g, 37 mmol) and anhydrous THF (100 mL). This solution was cooled to −70° C. while stirring under a nitrogen blanket. To this solution was added 2.5 M n-butyl lithium (14.9 mL, 37 mmol). The reaction mixture was allowed to stir for 30 minutes at which time it was quenched via the addition of dimethylformamide (5.0 mL). The reaction was allowed to warm to RT where it stirred for 17 hours. The reaction was quenched by the addition of 1.0 N HCl (100 mL). The reaction mixture was extracted using ether. The organics were separated and dried over MgSO4 followed by concentrating to dryness. The resulting oil was dried under high vacuum to give a total of 8.2 g (100%) of crude oil. The product was used without further purification.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
14.9 mL
Type
reactant
Reaction Step Two
Yield
100%

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[C:8]([CH3:13])([CH3:12])[CH2:7][CH2:6][C:5]2([CH3:15])[CH3:14].C([Li])CCC.C1C[O:24][CH2:23]C1>>[CH3:12][C:8]1([CH3:13])[CH2:7][CH2:6][C:5]([CH3:15])([CH3:14])[C:4]2[CH:3]=[C:2]([CH:23]=[O:24])[CH:11]=[CH:10][C:9]1=2

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
BrC=1C=C2C(CCC(C2=CC1)(C)C)(C)C
Name
Quantity
100 mL
Type
reactant
Smiles
C1CCOC1
Step Two
Name
Quantity
14.9 mL
Type
reactant
Smiles
C(CCC)[Li]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-70 °C
Stirring
Type
CUSTOM
Details
while stirring under a nitrogen blanket
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A flame dried round bottom flask
STIRRING
Type
STIRRING
Details
to stir for 30 minutes at which time it
Duration
30 min
CUSTOM
Type
CUSTOM
Details
was quenched via the addition of dimethylformamide (5.0 mL)
TEMPERATURE
Type
TEMPERATURE
Details
to warm to RT where it
STIRRING
Type
STIRRING
Details
stirred for 17 hours
Duration
17 h
CUSTOM
Type
CUSTOM
Details
The reaction was quenched by the addition of 1.0 N HCl (100 mL)
EXTRACTION
Type
EXTRACTION
Details
The reaction mixture was extracted
CUSTOM
Type
CUSTOM
Details
The organics were separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
by concentrating to dryness
CUSTOM
Type
CUSTOM
Details
The resulting oil was dried under high vacuum

Outcomes

Product
Name
Type
product
Smiles
CC1(C=2C=CC(=CC2C(CC1)(C)C)C=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 8.2 g
YIELD: PERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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